![molecular formula C16H19N7O4 B2357245 Ethyl-3-(3-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoat CAS No. 2034531-92-3](/img/structure/B2357245.png)

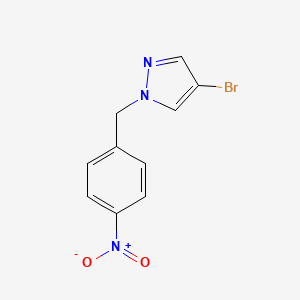

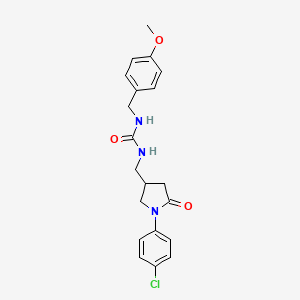

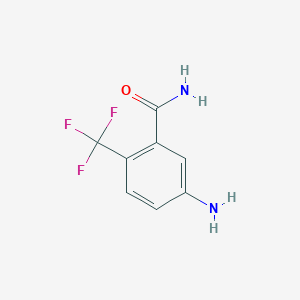

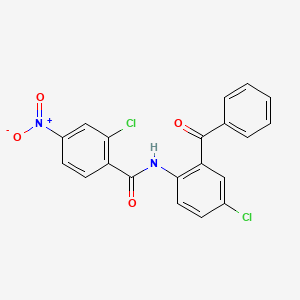

Ethyl-3-(3-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate is a useful research compound. Its molecular formula is C16H19N7O4 and its molecular weight is 373.373. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Therapeutisches Potenzial

Die Verbindung enthält einen Imidazolring, der für seine breite Palette an chemischen und biologischen Eigenschaften bekannt ist . Imidazol ist zu einem wichtigen Baustein bei der Entwicklung neuer Medikamente geworden . Die Derivate von 1,3-Diazolen zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimikobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, fiebersenkende, antivirale, antioxidative, anti-amöbische, antihelminthische, antifungizide und ulzerogene Aktivitäten .

Antioxidatives Potenzial

Verbindungen, die dieser ähnlich sind, haben ein gutes Radikalfänger-Potenzial gezeigt, vergleichbar mit Ascorbinsäure . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung antioxidativer Therapien eingesetzt werden könnte.

Pharmakophor in pharmazeutischen Wirkstoffen

Der 1,2,4-Oxadiazolring ist ein bekannter Pharmakophor, der häufig in pharmazeutischen Wirkstoffen mit unterschiedlichen therapeutischen Schwerpunkten vorkommt . So findet er sich beispielsweise in Medikamenten zur Behandlung der Duchenne-Muskeldystrophie, in blutdrucksenkenden Medikamenten und als unterstützende Therapie bei Parkinson-Krankheit .

Inhibitoren in der Krebstherapie

Einige 1,2,4-Oxadiazolderivate wurden als selektive Inhibitoren von humanen Carboanhydrase-Isoformen im Zusammenhang mit der Krebstherapie erkannt . Dies deutet auf mögliche Anwendungen bei der Entwicklung von Krebsbehandlungen hin.

Entwicklung von energiereichen Materialien

Die Verbindung könnte bei der Entwicklung von energiereichen Materialien eingesetzt werden . Ihre geringe mechanische Empfindlichkeit und ihr großes Gasvolumen nach Detonation machen sie zu einem Paradebeispiel für einen neuartigen Typ stumpfer energiereicher Materialien mit vielversprechenden Anwendungen .

Nicht-Toxizität

Die Bewertung der in vivo Toxizität an Mäusen ergab, dass diese Verbindung bei einer Konzentration von 100 mg/kg für Mäuse nicht toxisch ist . Dies deutet darauf hin, dass die Verbindung in verschiedenen Anwendungen bei entsprechenden Konzentrationen sicher eingesetzt werden könnte.

Wirkmechanismus

Target of Action

The compound Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate is a complex molecule with a 1,2,4-oxadiazole ring, which is a well-known pharmacophore . This pharmacophore is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . .

Mode of Action

Based on the known properties of similar compounds, it can be inferred that the compound likely interacts with its targets through the 1,2,4-oxadiazole ring . This interaction could result in changes to the target’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms, which play a crucial role in many physiological processes .

Result of Action

Similar compounds with a 1,2,4-oxadiazol ring have been found to have various therapeutic effects, such as inhibiting human carbonic anhydrase isoforms related to cancer therapy .

Eigenschaften

IUPAC Name |

ethyl 3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O4/c1-3-26-13(24)6-7-17-16(25)18-9-12-20-21-14-11(5-4-8-23(12)14)15-19-10(2)22-27-15/h4-5,8H,3,6-7,9H2,1-2H3,(H2,17,18,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKRAMRJNBSLJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NCC1=NN=C2N1C=CC=C2C3=NC(=NO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2357163.png)

![3-(4-fluorobenzyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2357165.png)

![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2357167.png)

![4-(DIETHYLSULFAMOYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2357168.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2357171.png)

![[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2357172.png)

![1-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2357178.png)

![3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B2357185.png)